2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate for various diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide' involves the synthesis of the thiazole ring, followed by the attachment of the chlorophenyl group and the dimethoxyphenyl group to the thiazole ring, and finally the addition of the acetamide group to the molecule.
Starting Materials
2-amino-4-chlorophenol, 2-bromo-4-methoxyphenyl, 2-chloroacetyl chloride, thiourea, sodium hydroxide, potassium carbonate, acetic acid, dimethyl sulfate, sodium borohydride, hydrochloric acid, sodium bicarbonate, ethyl acetate, wate
Reaction
Step 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine, 2-amino-4-chlorophenol is reacted with thiourea in the presence of sodium hydroxide and acetic acid to form 4-(4-chlorophenyl)thiazol-2-amine., Step 2: Synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-2-bromo-4-methoxyphenyl, 4-(4-chlorophenyl)thiazol-2-amine is reacted with 2-bromo-4-methoxyphenyl in the presence of potassium carbonate and dimethyl sulfate to form 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-2-bromo-4-methoxyphenyl., Step 3: Synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-2-bromo-4-methoxyphenyl is reduced with sodium borohydride in the presence of hydrochloric acid to form 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-2-bromo-4-methoxyphenyl alcohol., The alcohol is then reacted with 2-chloroacetyl chloride in the presence of sodium bicarbonate and ethyl acetate to form 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide.
Scientific Research Applications
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo.
Mechanism Of Action
The mechanism of action of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical And Physiological Effects
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its potential as a drug candidate for various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide include further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy and safety in animal models and clinical trials for various diseases. Additionally, research on its potential as a drug delivery system and its interactions with other drugs is warranted.
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-24-14-7-8-15(17(9-14)25-2)21-18(23)11-27-19-22-16(10-26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJKSKYMCYLTBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide |
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